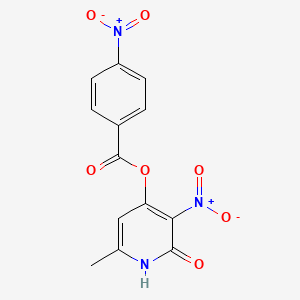

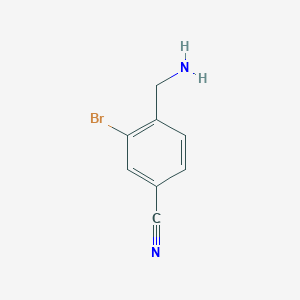

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-nitrobenzoate” is a chemical compound. It has been mentioned in the context of molecular simulation methods used for a description of an arrangement of intercalated molecules .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

While specific chemical reactions involving “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-nitrobenzoate” are not available, related compounds have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate .Scientific Research Applications

Crystal Structure Analysis

- X-ray Mapping and Crystal Structure Determination : The determination of crystal structures using powder diffraction techniques offers insights into molecular arrangements, such as the planarity of conjugated systems and intramolecular interactions. For example, studies on similar heterocyclic compounds revealed detailed molecular arrangements and interactions within crystals, providing a basis for understanding molecular behavior in solid states (Rybakov et al., 2001).

Molecular Complexation and Design

- Molecular Complexation for Nonlinear Optics : Research into molecular complexes formed between heterocycles and other components has shown significant potential in designing materials for nonlinear optical applications. The orientation and arrangement of molecules can be strategically manipulated to enhance material properties, such as second harmonic generation efficiency (Muthuraman et al., 2001).

Synthesis of Novel Compounds

- Cycloaddition Reactions : Isonitrosoflavanone derivatives have been used to synthesize novel compounds through cycloaddition reactions with Schiff bases and heteroaromatic rings. These reactions lead to the formation of new structures with potential chemical and biological applications (Katritzky et al., 1980).

Luminescent Properties and Materials Science

- Luminescent Properties of Lanthanide Complexes : Studies on lanthanide complexes with substituted pyridines have explored their structural and photophysical properties. These complexes exhibit specific luminescent properties, making them suitable for applications in material science and as luminescent markers (Petoud et al., 1997).

Chemical Synthesis and Characterization

- Synthesis and Characterization of Polyimides : The synthesis of novel polyimides using aromatic dianhydride monomers, including those related to nitrobenzoate derivatives, has led to the development of materials with excellent thermal stability, mechanical properties, and low dielectric constants. Such materials have potential applications in electronics and aerospace industries (Wang et al., 2006).

Environmental and Health Applications

- Photochemical Generation of Nitric Oxide : Research on nitrobenzoate derivatives has shown their potential in generating nitric oxide under visible light. This property could be harnessed for medical applications, such as developing new types of nitric oxide donors with controlled release mechanisms (Fukuhara et al., 2001).

properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O7/c1-7-6-10(11(16(21)22)12(17)14-7)23-13(18)8-2-4-9(5-3-8)15(19)20/h2-6H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQITYQYYDKOXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-1-carboxylic acid](/img/structure/B2612569.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2612572.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2612576.png)

![Thiourea, N-[4-[(4S)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]butyl]-N'-phenyl-](/img/structure/B2612577.png)

![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride](/img/structure/B2612580.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2612584.png)

![2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2612585.png)

![3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B2612589.png)